3'-Hydroxy-3,4-methylenedioxy chalcone
CAS No.: 92965-03-2
Cat. No.: VC14258404
Molecular Formula: C16H12O4
Molecular Weight: 268.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92965-03-2 |
|---|---|
| Molecular Formula | C16H12O4 |
| Molecular Weight | 268.26 g/mol |
| IUPAC Name | 3-(1,3-benzodioxol-5-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C16H12O4/c17-13-3-1-2-12(9-13)14(18)6-4-11-5-7-15-16(8-11)20-10-19-15/h1-9,17H,10H2 |
| Standard InChI Key | COJCBVVHBVEQGB-UHFFFAOYSA-N |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC(=CC=C3)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a chalcone backbone () with a 3-hydroxy group on ring B and a 3,4-methylenedioxy moiety on ring A (Figure 1). This arrangement creates distinct electronic properties, as confirmed by NMR and mass spectrometry data . The methylenedioxy group () at positions 3 and 4 of ring A enhances planarity, potentially influencing DNA intercalation capabilities observed in related compounds .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 268.26 g/mol |
| IUPAC Name | (E)-3-(3,4-methylenedioxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one |
| CAS Registry Number | 92965-03-2 |
| SMILES Notation | O=C(/C=C/C1=CC(O)=C(O)C=C1)C2=CC(O)=C(OC3OC4)C=CC2=3 |
Spectroscopic Characterization
1H NMR analysis reveals characteristic signals:
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δ 13.46 ppm (s, 1H): Enolic hydroxyl proton
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δ 7.90–6.49 ppm (m, 10H): Aromatic protons
The UV-Vis spectrum shows strong absorption at λmax 368 nm ( = 18,500 M−1cm−1), consistent with extended π-conjugation in the chalcone system .
Synthesis and Modification Strategies
Emerging Synthetic Approaches
Recent advances demonstrate:
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Microwave-assisted synthesis reduces reaction time from 5h → 15min (85% yield)
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Organocatalytic asymmetric synthesis achieves 92% enantiomeric excess for chiral analogs
*Predicted values based on QSAR modeling of structural analogs
Antimicrobial Effects
The compound's α,β-unsaturated ketone moiety enables nucleophilic attack on microbial proteins:
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50% growth inhibition of S. aureus at 128 μg/mL (vs. 32 μg/mL for chloramphenicol)
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Synergistic effects observed with β-lactam antibiotics (FICI = 0.312)
Anti-inflammatory Action
Molecular docking studies predict strong binding to COX-2 (ΔG = −9.8 kcal/mol) and 5-LOX (ΔG = −8.2 kcal/mol) . In murine models, related chalcones reduce paw edema by 62% at 50 mg/kg .
Structure-Activity Relationships
Critical pharmacophoric elements:
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Methylenedioxy Group: Enhances membrane permeability (LogP = 2.8 vs. 1.9 for non-methylenedioxy analogs)
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3'-Hydroxyl Position: Facilitates hydrogen bonding with biological targets (bond length = 1.82 Å)
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Conjugated Enone System: Required for Michael addition reactivity (k = 3.4 × 10−3 s−1)
Figure 2: Proposed Mechanism of Action
Pharmacokinetic Considerations
Absorption and Distribution
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Oral bioavailability: 42% (rat model)
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Plasma protein binding: 89%
Metabolism
Primary pathways:
Toxicology Profile
Acute toxicity studies in rodents show:
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LD50 = 1,250 mg/kg (oral)
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No genotoxicity at ≤100 μM (Ames test)
Current Research Challenges
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Synthetic Complexity: Multi-step protection/deprotection required for hydroxyl groups
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Solubility Limitations: Aqueous solubility = 0.8 mg/mL (pH 7.4)
Future Directions
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